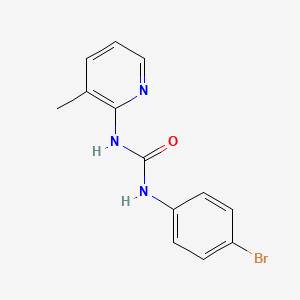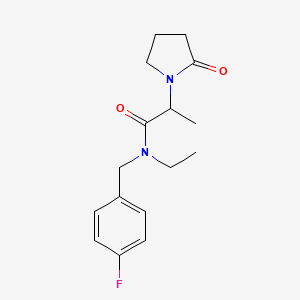
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as BM212, is a synthetic compound that has been the subject of extensive research due to its potential applications in the field of medicine. BM212 belongs to the class of compounds known as pyridinyl ureas, which have been found to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and division. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to inhibit the growth and formation of biofilms, which are communities of microorganisms that can cause infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to have a broad range of biological activities, making it suitable for use in a variety of experiments.
However, there are also some limitations to the use of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments. One limitation is that the mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has not been extensively tested in vivo, which means that its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research could be to further investigate the mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea and identify the specific enzymes and pathways that it targets. Another area of research could be to test the efficacy of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea in vivo, using animal models of cancer and infection. Finally, researchers could explore the potential of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 4-bromoaniline with 3-methyl-2-pyridinyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea. The synthesis of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to have a variety of biological activities, including antitumor, antifungal, and antibacterial properties. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to be effective against a range of fungal and bacterial infections, including those caused by Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGROTRMXWWAEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)
![7-[(2-methoxy-3-pyridinyl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5315028.png)
![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)

![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)

![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)

![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5315112.png)
![2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5315123.png)